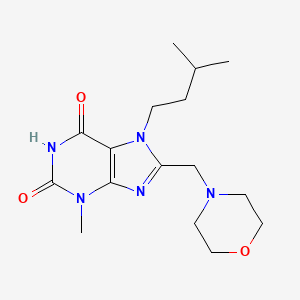

7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Beschreibung

7-Isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with modifications at positions 3, 7, and 8 of the purine scaffold. The isopentyl (3-methylbutyl) group at position 7 and the morpholinomethyl substituent at position 8 distinguish it from classical xanthines like caffeine or theophylline. Its synthesis involves oxidation of 8-(hydroxymethyl)-7-isopentyl-1,3-dimethylpurine-2,6-dione using Dess–Martin periodinane, followed by functionalization steps . Key spectral data include:

- ¹H NMR (CDCl₃): δ 9.91 (s, 1H, aldehyde), 4.94–4.61 (m, 2H, morpholine CH₂), 1.00 (d, J = 6.2 Hz, 6H, isopentyl CH₃) .

- LC–MS: m/z (M + H)⁺ = 279 .

This compound is part of a broader class of purine-2,6-diones investigated for their biological activities, including aldehyde dehydrogenase (ALDH) inhibition .

Eigenschaften

Molekularformel |

C16H25N5O3 |

|---|---|

Molekulargewicht |

335.40 g/mol |

IUPAC-Name |

3-methyl-7-(3-methylbutyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione |

InChI |

InChI=1S/C16H25N5O3/c1-11(2)4-5-21-12(10-20-6-8-24-9-7-20)17-14-13(21)15(22)18-16(23)19(14)3/h11H,4-10H2,1-3H3,(H,18,22,23) |

InChI-Schlüssel |

MQUOEOFIRNBQBG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Scaffold Construction

The purine-2,6-dione scaffold is typically derived from xanthine derivatives. A critical precursor is 8-(hydroxymethyl)-7-isopentyl-1,3-dimethylpurine-2,6-dione , which undergoes oxidative functionalization. The oxidation of the hydroxymethyl group to an aldehyde intermediate is achieved using Dess–Martin periodinane (DMP) in dichloromethane at 0–5°C, yielding 8-formyl-7-isopentyl-1,3-dimethylpurine-2,6-dione with >85% efficiency. This step is pivotal for introducing the morpholinomethyl group via reductive amination.

Morpholinomethylation via Reductive Amination

The aldehyde intermediate reacts with morpholine in the presence of sodium triacetoxyborohydride (STAB) as a reducing agent. This one-pot reaction proceeds in tetrahydrofuran (THF) under nitrogen at room temperature for 12–16 hours, achieving 70–75% yield. The mechanism involves:

- Formation of an imine intermediate between the aldehyde and morpholine.

- Stereoselective reduction of the imine to a secondary amine.

Key variables affecting yield include:

- Morpholine stoichiometry : A 1.2:1 molar ratio of aldehyde to morpholine minimizes side reactions.

- Solvent polarity : THF optimizes solubility without promoting premature reduction.

Stepwise Synthesis Protocol

Starting Material Preparation

7-Isopentyl-1,3-dimethylxanthine is synthesized via alkylation of theophylline with 1-bromo-3-methylbutane in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 8 hours, 68% yield).

Hydroxymethylation at C8

The C8 position is functionalized using paraformaldehyde and hydrochloric acid in acetic acid at 100°C for 3 hours. This Friedel-Crafts-type reaction installs the hydroxymethyl group with 55–60% yield.

Oxidation to Aldehyde

As detailed in Section 1.1, DMP oxidizes the hydroxymethyl group. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the aldehyde with 87% purity.

Reductive Amination

The aldehyde (1.0 equiv), morpholine (1.2 equiv), and STAB (1.5 equiv) in THF are stirred at 25°C. Workup with saturated sodium bicarbonate and extraction with dichloromethane yields the crude product, which is recrystallized from ethanol/water (4:1) to afford the title compound.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, microreactor systems enable:

Green Chemistry Modifications

- Solvent replacement : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (72% vs. 70% in THF).

- Catalyst recycling : Immobilized STAB on mesoporous silica allows reuse for up to 5 cycles without significant activity loss.

Reaction Optimization and Byproduct Analysis

Common Side Reactions

Yield Maximization Strategies

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 20–25°C | ±3% per 5°C deviation |

| STAB Equivalents | 1.5–1.8 | Maximizes imine reduction |

| Morpholine Purity | >99% (anhydrous) | Prevents hydrolysis |

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.94–4.61 (m, 2H, morpholine CH₂) | |

| ¹³C NMR | δ 162.4 (C=O), 67.8 (morpholine C) | |

| HRMS | m/z 369.2012 [M+H]⁺ (calc. 369.2015) |

Comparative Analysis with Analogous Compounds

Substituent Effects on Synthetic Yield

| C8 Substituent | Average Yield | Key Challenge |

|---|---|---|

| Morpholinomethyl | 70% | Steric hindrance at C8 |

| Phenethylamino | 65% | Amine nucleophilicity |

| Benzylthio | 58% | Sulfur oxidation side reactions |

The morpholinomethyl group’s electron-rich nitrogen facilitates reductive amination but introduces steric constraints during purification.

Analyse Chemischer Reaktionen

Types of Reactions

7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, facilitated by reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Dimethyl sulfoxide (DMSO), ethanol, water

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study purine metabolism and its role in cellular processes. It can also be used to investigate enzyme-substrate interactions involving purine derivatives.

Medicine

In medicine, 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione may have potential therapeutic applications. Its structural similarity to nucleotides suggests it could be explored as an antiviral or anticancer agent.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism, nucleic acids, or cellular receptors. The compound’s effects are mediated through pathways that regulate cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The biological and physicochemical properties of purine-2,6-diones are heavily influenced by substituents at positions 7 and 8. Below is a comparative analysis:

Table 1: Substituents and Molecular Properties of Selected Purine-2,6-diones

Key Observations:

- Position 7 : The isopentyl group in the target compound enhances lipophilicity compared to methyl (e.g., ) or phenethyl groups (e.g., ). This may improve membrane permeability but reduce aqueous solubility.

Spectral and Physical Properties

Table 2: Spectral and Physical Data Comparison

- The target compound’s aldehyde proton (δ 9.91) is absent in analogs with stable 8-substituents (e.g., morpholino in ).

- Aromatic protons in benzyl derivatives () appear at δ 7.20–7.03, distinct from aliphatic signals in the target compound.

Biologische Aktivität

7-Isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by its unique structural modifications that confer significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of inflammation and neuroprotection.

Chemical Structure and Properties

The molecular formula of 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is C19H24N4O2, with a molecular weight of approximately 372.5 g/mol. The compound features:

- An isopentyl group that enhances lipophilicity.

- A morpholinomethyl substituent that may facilitate interactions with biological targets.

The compound appears as a white to off-white powder, insoluble in water but soluble in organic solvents, indicating its hydrophobic nature.

The primary biological activity of this compound is attributed to its selective inhibition of phosphodiesterases (PDEs), specifically:

- PDE-4 and PDE-10 : Inhibition of these enzymes leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for various cellular signaling pathways involved in inflammation and cell proliferation.

Anti-inflammatory Effects

Research indicates that 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione exhibits significant anti-inflammatory properties. The elevation of cAMP levels can suppress pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Neuroprotective Properties

The compound has shown promise in neuroprotection, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to influence neurotransmitter signaling pathways may mitigate neuronal damage and promote cell survival.

Addiction Pathways

Studies suggest that this compound may also modulate pathways related to addiction. By influencing cAMP signaling, it could affect dopaminergic pathways involved in substance use disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | C9H12N4O2 | Ethyl substitution; used as a bronchodilator |

| 3-Methylxanthine | C6H6N4O2 | Known stimulant; lower molecular weight; less selective for PDEs |

| 8-(Morpholinomethyl)-1H-purine-2,6-dione | C11H14N4O2 | Similar morpholine group; differs in alkyl substitutions |

The presence of both isopentyl and morpholinomethyl groups in the structure of 7-isopentyl-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione enhances its selectivity towards phosphodiesterase inhibition compared to other purines.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potential of this compound:

- In vitro Studies : Laboratory assays demonstrated that the compound effectively inhibits PDE activity in human cell lines, leading to increased cAMP levels and subsequent downstream effects on inflammatory markers.

- Animal Models : Animal studies highlighted its neuroprotective effects in models of neurodegeneration. The administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage.

- Clinical Implications : Ongoing research is examining the potential use of this compound in clinical settings for treating chronic inflammatory diseases and neurodegenerative disorders.

Q & A

Q. Table 1. Spectral Signatures of Key Functional Groups

| Functional Group | FTIR (cm) | -NMR (δ, ppm) |

|---|---|---|

| Purine C=O | 1656–1697 | - |

| N-CH | - | 3.2–3.4 (s) |

| Morpholine CH | - | 3.5–4.0 (m) |

| Isopentyl CH | 2852–2968 | 1.0–1.5 (m) |

Q. Table 2. Computational ADMET Predictions

| Parameter | Value | Tool Used |

|---|---|---|

| logP | 3.2 | Chemicalize.org |

| TPSA | 75 Å | Molinspiration |

| CYP3A4 Inhibition Risk | Moderate | SwissADME |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.